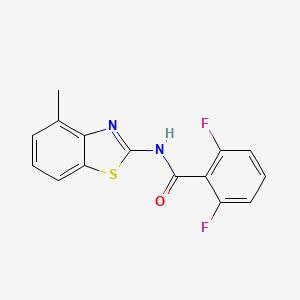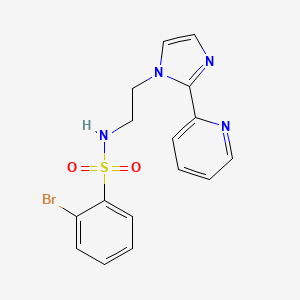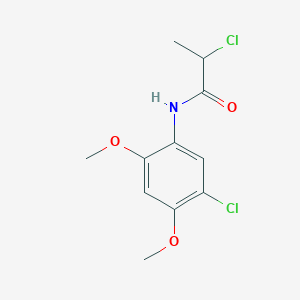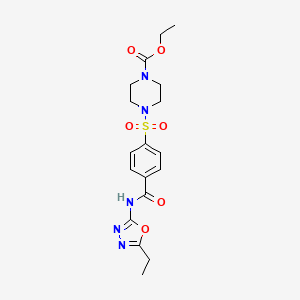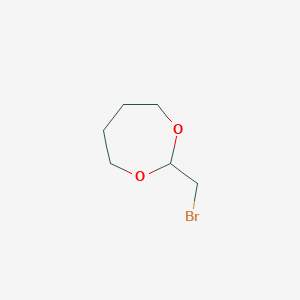
2-(Bromomethyl)-1,3-dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromoethyl ether” or “Bis(2-bromoethyl) ether” is an organobromine compound that is also an ether. It is used in the manufacture of pharmaceuticals and crown ethers . It can be employed as an electrophile for various organometallic compounds. The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-1,3-dioxepane involves treating methanol with bromine in the presence of sulfur or hydrogen sulfide . Copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride affords the key organotrifluoroborate reagent .
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-1,3-dioxepane is not fully understood, but it is believed to act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .
科学的研究の応用
Cyclisation and Radical Reactions : 2-(Bromomethyl)-1,3-dioxepane derivatives exhibit significant cyclisation behavior, forming structures like 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes when treated with tributyltin hydride. Additionally, these compounds participate in radical reactions, as observed in 4,7-dihydro-1,3-dioxepins, with characteristics determined by EPR spectroscopy (Hindson, Maccorquodale, & Walton, 1993).
Polymerization and Polymer Characterization : Research shows that derivatives of 2-(Bromomethyl)-1,3-dioxepane, like 2-methylene-1,3-dioxepanes, can be polymerized using radical initiators to produce polymers. These polymerization processes involve significant volume changes and lead to polymers with specific structural and functional characteristics as identified by NMR and other spectroscopic methods (Moszner, Völkel, Rheinberger, & Klemm, 1997).
Conformational Properties : The conformational properties of 1,3-dioxepane and its derivatives, including those substituted with bromomethyl groups, have been studied extensively. NMR spectroscopy reveals insights into their dynamic structural characteristics over a range of temperatures (Yavari, 1980).
Structural Analysis : Detailed structural analyses of compounds like 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane have been conducted using NMR spectroscopy and X-ray analysis. These studies provide insights into the molecular configurations and conformational energies of such compounds (Khazhiev et al., 2018).
Dipole Moment and Configuration Studies : The dipole moment data for 2-bromomethyl-1,3-dioxane and its derivatives have been used to infer their molecular configurations, suggesting structures like the armchair configuration for these molecules (Arbuzov & Yuldasheva, 1962).
作用機序
Mode of Action
Brominated compounds typically act as electrophiles, reacting with nucleophilic sites in biological molecules. This can lead to modifications in the structure and function of these molecules. The bromomethyl group in the compound may participate in such reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Bromomethyl)-1,3-dioxepane . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Additionally, the biological environment (e.g., cellular redox status, presence of metabolic enzymes) can influence its bioavailability and activity.
Safety and Hazards
特性
IUPAC Name |
2-(bromomethyl)-1,3-dioxepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-5-6-8-3-1-2-4-9-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMIFTSWMNAXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(OC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2910535.png)
![methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2910536.png)

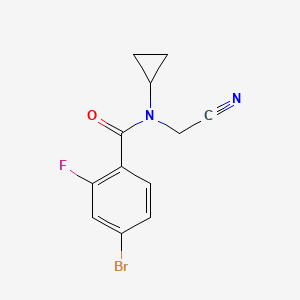
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2910541.png)
![N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2910545.png)
![3-Methyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2910546.png)
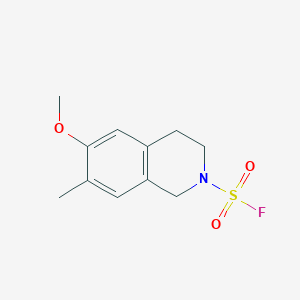
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide](/img/structure/B2910549.png)
